molecular formula C31H64O10 B14326102 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL CAS No. 104838-93-9

9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL

Cat. No.: B14326102
CAS No.: 104838-93-9
M. Wt: 596.8 g/mol
InChI Key: IQCNZJLODFOODE-UHFFFAOYSA-N
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Description

9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL is a complex organic compound characterized by its multiple ether and alcohol functional groups. This compound is notable for its unique structure, which includes a long chain of oxygen atoms interspersed with methoxy groups and a terminal hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL typically involves multi-step organic reactions. One common method includes the reaction of dimethoxyethane with ethylene oxide under controlled conditions to form the desired compound . The reaction is usually catalyzed by a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological membranes and as a model compound for understanding the behavior of ether-linked lipids.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s multiple ether and alcohol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,10-Dimethoxy-2,19,22,25,28,31,34-heptaoxahexatriacontan-36-OL apart from these similar compounds is its unique structure, which combines multiple ether linkages with a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

104838-93-9

Molecular Formula

C31H64O10

Molecular Weight

596.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(9,10,16-trimethoxyhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C31H64O10/c1-33-17-12-9-7-11-15-31(35-3)30(34-2)14-10-6-4-5-8-13-18-36-20-22-38-24-26-40-28-29-41-27-25-39-23-21-37-19-16-32/h30-32H,4-29H2,1-3H3

InChI Key

IQCNZJLODFOODE-UHFFFAOYSA-N

Canonical SMILES

COCCCCCCC(C(CCCCCCCCOCCOCCOCCOCCOCCOCCO)OC)OC

Origin of Product

United States

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